Pan-Akt Potency: Ki Values for GSK2110183 analog 1 hydrochloride vs. Afuresertib and Uprosertib
GSK2110183 analog 1 hydrochloride demonstrates Ki values of 0.08 nM, 2 nM, and 2.6 nM for Akt1, Akt2, and Akt3, respectively . This potency profile is identical to that reported for its parent compound, afuresertib , confirming that the structural modification does not impair target engagement. In contrast, another clinical-stage pan-Akt inhibitor, uprosertib (GSK2141795), exhibits significantly higher IC50 values of 180 nM, 328 nM, and 38 nM for the same isoforms . The marked difference in potency underscores the importance of selecting the appropriate tool compound based on the desired inhibitory threshold.
| Evidence Dimension | Kinase inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) |
|---|---|
| Target Compound Data | Akt1 Ki = 0.08 nM; Akt2 Ki = 2 nM; Akt3 Ki = 2.6 nM |
| Comparator Or Baseline | Afuresertib: Akt1 Ki = 0.08 nM, Akt2 Ki = 2 nM, Akt3 Ki = 2.6 nM; Uprosertib: Akt1 IC50 = 180 nM, Akt2 IC50 = 328 nM, Akt3 IC50 = 38 nM |
| Quantified Difference | Target compound retains parent compound potency; exhibits >2000-fold greater potency against Akt1 compared to uprosertib |
| Conditions | In vitro kinase assays using recombinant Akt isoforms |
Why This Matters
This data confirms that the analog retains the low-nanomolar potency of the parent compound while offering a clear potency advantage over alternative pan-Akt inhibitors like uprosertib.
